3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride

Catalog No.
S788150
CAS No.
1052538-72-3
M.F
C11H17Cl2N3
M. Wt
262.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydroch...

CAS Number

1052538-72-3

Product Name

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H

InChI Key

OGALTJHGPZGBRS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3C_{11}H_{17}Cl_{2}N_{3} and a molecular weight of 262.18 g/mol. It is categorized under the class of anilines and is characterized by the presence of a chloro group and a piperazine moiety. This compound is notable for its potential applications in pharmaceutical chemistry due to its structural features that may influence biological activity .

The chemical behavior of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride can be analyzed through various reactions typical of anilines and piperazines. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a reactive site for further functionalization.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, displaying basic properties due to the piperazine nitrogen atoms.
  • Coupling Reactions: The aniline part can engage in coupling reactions with electrophiles, which is significant for synthesizing more complex organic molecules.

These reactions are crucial for modifying the compound's structure to enhance its efficacy or selectivity in biological applications .

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride exhibits significant biological activity, particularly in pharmacology. Its structure suggests potential interactions with various biological targets, including:

  • Antidepressant Activity: Compounds with similar piperazine structures have been studied for their antidepressant effects.
  • Antitumor Activity: Initial studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties: The presence of the chloro group may enhance its activity against bacterial strains.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .

The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride typically involves several steps:

  • Chlorination of Aniline: Starting from 4-(4-methylpiperazin-1-yl)aniline, chlorination is performed using reagents such as thionyl chloride or phosphorus trichloride to introduce the chloro group at the meta position.
  • Formation of Hydrochloride Salt: The resulting base can be treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Alternative methods may include microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times .

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride has several applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in neuropharmacology and oncology.
  • Chemical Research: Used as an intermediate in organic synthesis, facilitating the development of more complex molecules.
  • Biological Studies: Employed in research to investigate its biological effects and mechanisms of action.

The versatility of this compound makes it valuable in both academic and industrial settings .

Interaction studies involving 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest:

  • Receptor Binding: Potential interactions with serotonin and dopamine receptors, indicating possible psychotropic effects.
  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes involved in metabolic pathways.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Below is a comparison highlighting their unique features:

Compound NameSimilarityUnique Features
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine1.00Direct structural analog
3-Chloro-2-(4-methylpiperidin-1-yl)aniline0.73Contains a piperidine ring instead of piperazine
3-(Piperazin-1-yl)aniline hydrochloride0.72Lacks chloro substitution at the aromatic ring
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine0.77Contains a nitro group which may alter activity
1-(3-Chlorophenyl)piperazin-2-one hydrochloride0.74Different functionalization on the piperazine

The unique combination of a chloro group and a piperazine moiety in 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride contributes to its distinctive properties and potential applications in medicinal chemistry .

Dates

Modify: 2023-08-15

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